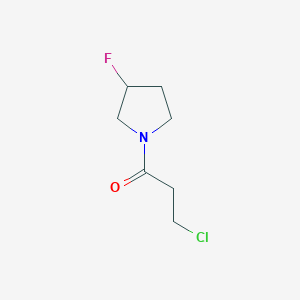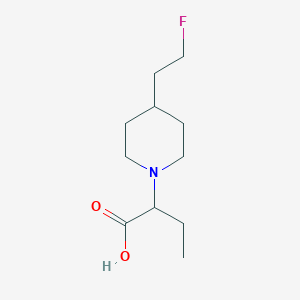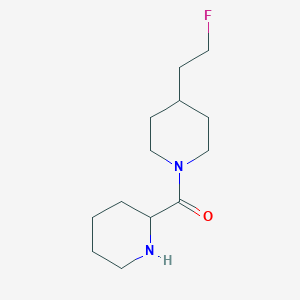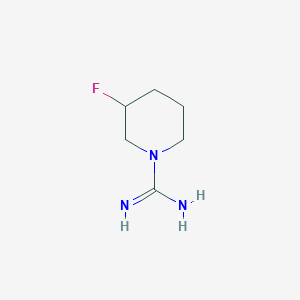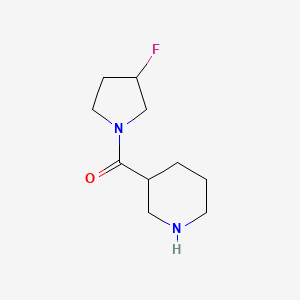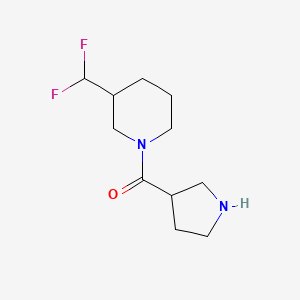
2-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
2-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H15F2N3 and its molecular weight is 227.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optical Properties and Applications
Structure-Dependent Optical Properties The optical properties of trisheterocyclic systems, including derivatives of 2,6-di(pyrazin-2-yl)pyridine with electron-donating amino groups like piperidine, have been extensively studied. These compounds exhibit structure-dependent fluorescence properties in both solution and solid states, and their optical characteristics are influenced by factors like polarity, viscosity, and external voltage. They are potential candidates for applications in materials science due to their fluorescence properties and responsiveness to environmental changes (Palion-Gazda et al., 2019).
Synthetic Strategies and Structural Properties
Heterocyclic Building Blocks The combination of heterocyclic building blocks with ethylene spacers and amine functionalities, similar to 2-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine, results in compounds with interesting crystal structures and strong fluorescence. The structural and fluorescent properties make these compounds significant for potential applications in material sciences and photonics (Raghavaiah et al., 2016).
Chemical Activation and Interaction Piperidine, a component structurally related to this compound, demonstrates significant reactivity and can form various interaction products in Maillard reaction models. Its ability to interact and form complex products underlines its potential in food chemistry and understanding of reaction mechanisms (Nikolov & Yaylayan, 2010).
Synthesis and Structural Diversity Group 12 metal complexes involving ligands structurally similar to this compound exhibit structural diversity and photoluminescence properties. The involvement of piperazine nitrogen in coordination leads to diverse metal complexes with potential applications in material science and photoluminescence studies (Purkait et al., 2017).
Functionalization and Medicinal Applications
Aminofluorination and Functional Group Transformation The structure of this compound is conducive to chemical transformations such as aminofluorination, offering pathways for introducing fluorine atoms and modifying functional groups, which is crucial in pharmaceutical synthesis and medicinal chemistry (Wang et al., 2012).
Difluoromethylation The difluoromethyl group, structurally akin to components of this compound, is a significant bioisostere in medicinal chemistry. The development of methods to convert amino groups into difluoromethyl groups opens new avenues in drug development and late-stage pharmaceutical modifications (Zeng et al., 2020).
Propriétés
IUPAC Name |
2-[3-(difluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c12-10(13)8-3-2-6-16(7-8)11-9(14)4-1-5-15-11/h1,4-5,8,10H,2-3,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKOYUFWPFECKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




